4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-21-15(12-26-16-9-8-13(11-23)10-17(16)25-2)18(20)19(24)22(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZCDFNGJMYXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Methoxylation: The brominated pyrazole is then reacted with a methoxybenzaldehyde derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzoic acid.
Reduction: 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolone Derivatives with Halogen Substitutions
(a) 2-[4-Bromo-5-(4-methoxy-phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-phenol (CAS: 83548-82-7)
- Molecular Formula : C₂₃H₂₁BrN₂O₂
- Key Features: Contains a dihydro-pyrazole ring (4,5-dihydro-1H-pyrazol), indicating partial saturation compared to the fully unsaturated pyrazolone in the target compound.
- Comparison: The dihydro-pyrazole ring may reduce aromatic conjugation, affecting reactivity and stability. The phenolic -OH group increases polarity and solubility in aqueous media compared to the target’s aldehyde .
(b) 3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid (CAS: 354547-72-1)
- Molecular Formula : C₁₉H₁₅BrN₂O₅
- Carboxylic acid substituent increases acidity and metal-chelating capability.
- Comparison :
Aldehyde-Functionalized Pyrazole Derivatives
(a) 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime
- Molecular Formula : C₁₈H₁₇BrN₆O₂S
- Comparison :
(b) 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
- Molecular Formula : C₁₄H₁₀Br₂FO₂
- Key Features :
- Dual bromine substituents increase molecular weight and lipophilicity.
- Fluorine atom enhances electronegativity and metabolic stability.
- Comparison :
Comparative Data Table
Key Research Findings and Implications
- Reactivity : The target’s aldehyde group enables Schiff base formation, contrasting with carboxylic acid derivatives (e.g., CAS 354547-72-1), which are more suited for salt formation .
- Bioactivity: Bromine substituents in pyrazolone derivatives are associated with enhanced antimicrobial activity. The target’s bromo-pyrazole unit may offer similar advantages over non-halogenated analogs .
- Synthetic Routes : and highlight general procedures (e.g., triazine coupling) for synthesizing brominated pyrazoles, suggesting scalable methods for the target compound .
Biological Activity
4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde is a pyrazole derivative with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antimicrobial and anticancer properties, making it a subject of interest for researchers.
Chemical Structure and Properties
The compound is characterized by the presence of a bromo-substituted pyrazole ring linked to a methoxybenzaldehyde moiety. Its structural formula can be represented as:
his unique structure contributes to its diverse biological activities.
The mechanism of action for this compound involves interaction with various molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways. The presence of the bromo group enhances its reactivity, potentially allowing for various substitution reactions that can affect its biological activity .
Antimicrobial Activity
Research indicates that compounds within the pyrazole class, including our compound of interest, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Studies report that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated pyrazole derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloro derivative | Similar structure with chlorine instead of bromine | Often exhibits different reactivity profiles due to chlorine's electronic properties |
| 4-Iodo derivative | Similar structure with iodine | Generally shows enhanced biological activity due to iodine's larger size and polarizability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
